1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol belongs to:
The synthesis of 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol typically involves two main steps: the formation of an epoxide followed by amination.
For large-scale production, methods are adapted to ensure higher yields and purity. Continuous flow systems are often employed for better mixing and reaction control, minimizing byproduct formation .
The molecular formula for 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol is C16H18N2O2. Its structure features:
The compound's structure allows for hydrogen bonding due to the presence of hydroxyl and amino groups, which can influence its solubility and interactions in biological systems. Crystallographic studies have shown that the molecule forms strong hydrogen bonds in solid-state arrangements, contributing to its stability .
1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol can undergo several chemical reactions:
The choice of reagents and conditions can significantly affect the yield and purity of the products formed during these reactions .
The mechanism of action for 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol is closely related to its structural features that allow it to interact with various biological targets.
Research indicates that compounds like this one may exhibit activity through:
These mechanisms contribute to its therapeutic effects in cardiovascular diseases .
1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol exhibits several notable physical properties:
The compound's chemical properties include:
These properties make it suitable for various applications in medicinal chemistry and materials science .
1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol has diverse applications across several fields:
Its unique structural features provide a foundation for further exploration in drug development and material sciences .
This β-amino alcohol derivative, characterized by its carbazole-oxygen-propanolamine structure, represents a pharmaceutically significant scaffold in heterocyclic chemistry. Its molecular architecture combines a planar tricyclic heteroaromatic system with a flexible amino alcohol chain, enabling unique interactions with biological targets. The compound serves as a critical synthetic intermediate and pharmacophore in cardiovascular therapeutics, particularly within the class of β-adrenergic receptor antagonists. Its structural features facilitate both receptor binding and modulation of calcium channel activity, positioning it as a versatile template for medicinal chemistry optimization [1] [3].
Molecular Formula: C₁₅H₁₆N₂O₂Molecular Weight: 256.30 g/molCanonical SMILES: C1=CC=C2C(=C1)C3=CC=CC=C3N2OCC(CN)CO
The compound features a carbazole heterocycle linked via an ether bond to the propanolamine moiety at the 4-position. The carbazole system consists of two fused benzene rings flanking a central pyrrole ring, creating an extended planar aromatic surface that facilitates π-stacking interactions and hydrophobic binding. The propanolamine chain (–OCH₂CH(OH)CH₂NH₂) provides hydrogen-bonding capabilities through its hydroxyl and primary amine functionalities. This bifunctional nature allows the molecule to engage in both van der Waals interactions through its aromatic system and polar interactions through its amino alcohol segment [1] [8].
Table 1: Computed Physicochemical Properties
Property | Value | Significance |
---|---|---|
LogP | 2.72 | Moderate lipophilicity, balanced membrane permeability and aqueous solubility |
Topological PSA | 71.27 Ų | Significant polar surface area, indicative of hydrogen-bonding capacity |
Exact Mass | 256.1212 Da | Verified mass spectrometric characterization |
Rotatable Bonds | 5 | Molecular flexibility influencing receptor binding |
Hydrogen Bond Donors | 3 (2xNH, 1xOH) | Capacity for forming strong hydrogen bonds with biological targets |
Hydrogen Bond Acceptors | 4 (2xN, 2xO) | Complementary interactions with receptor sites |
The secondary amine within the carbazole ring (N-H) and the primary aliphatic amine create distinctive protonation states that vary with physiological pH. This amphoteric character enables the molecule to interact with both acidic and basic residues in binding pockets. The hydroxyl group participates in hydrogen-bond networks, while the ether oxygen provides electron density to the adjacent carbazole system, potentially influencing its electron distribution and redox properties. The spatial arrangement allows simultaneous engagement with multiple receptor domains, a feature exploited in β-adrenergic ligands where the amino alcohol moiety mimics catecholamine structures [1] [3] [8].
Carbazole chemistry emerged prominently in the mid-20th century with the isolation and characterization of natural alkaloids containing this tricyclic system. The synthetic accessibility of 4-hydroxycarbazole in the 1970s enabled systematic exploration of its O-alkylated derivatives. 1-Amino-3-(9H-carbazol-4-yloxy)propan-2-ol represents an evolutionary development from early carbazole ethers, where researchers sought to combine the photophysical properties of carbazoles with the biological activity of amino alcohols [1] [7].
Key synthetic advancements occurred through nucleophilic ring-opening strategies of epoxide intermediates. A significant breakthrough came with the development of eco-friendly synthetic routes using water-miscible solvents (isopropyl alcohol/water systems) and inorganic bases (sodium hydroxide), replacing toxic aprotic solvents like dimethyl sulfoxide. This transition enabled large-scale production while maintaining high yields (84%), as demonstrated in carvedilol precursor synthesis where similar epoxy intermediates were employed. The optimized process eliminated 1,4-dioxane and other hazardous solvents previously used in carbazole etherification, significantly improving the environmental profile of the synthesis [7]:
Epoxide Ring-Opening Route:4-Hydroxycarbazole + Epichlorohydrin → 4-(2,3-Epoxypropoxy)carbazole → Target Amino Alcohol
The compound's emergence coincided with pharmacological investigations into carbazole-containing β-blockers during the 1980-1990s. Researchers recognized that replacing the traditional naphthalene systems in existing β-blockers with carbazoles could enhance receptor affinity and modify selectivity profiles. The electron-rich nitrogen in carbazole provided additional hydrogen-bonding capabilities not present in simpler bicyclic systems, leading to enhanced interactions with serine residues in the β-adrenergic receptor binding pocket [3] [7] [8].
This amino alcohol serves as the essential pharmacophore in carazolol (1-(9H-carbazol-4-yloxy)-3-(isopropylamino)propan-2-ol), a potent non-selective β-adrenergic antagonist. Structural studies reveal that the carbazole nitrogen forms a critical hydrogen bond with Ser204 in the β₁-adrenergic receptor (β₁AR) through its secondary amine, while the protonated amino group interacts with Asp121 in transmembrane helix 3. The propanolamine linker optimally positions these functional groups within the orthosteric binding pocket [8].
Table 2: Structural Comparison with Related β-Blockers
Compound | R Group | Receptor Target | Key Structural Feature |
---|---|---|---|
1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol | -NH₂ | N/A (Pharmacophore) | Primary amine for derivatization |
Carazolol | -NHCH(CH₃)₂ | β₁/β₂ non-selective | Isopropylamine enhances lipophilicity |
Carvedilol | -N(H)CH₂CH₂O-C₆H₄-2-OMe | β/α₁ blocker | Aryloxyethylamine extension |
Propranolol | -NHCH(CH₃)₂ | β₁/β₂ non-selective | Naphthalene instead of carbazole |
The compound's structural flexibility enables optimization for subtype selectivity and ancillary pharmacological activities. Modifications to the primary amine generate analogs with varying β₁/β₂ selectivity profiles and distinctive pharmacological effects beyond receptor blockade. Fluorescence studies with carazolol (a derivative) demonstrate that the carbazole moiety buries deeply within a hydrophobic receptor pocket, becoming completely inaccessible to solvent quenchers when bound. This burial contributes to high-affinity binding through significant van der Waals contacts [8].
Notably, the carbazole-oxygen-propanolamine architecture also influences intracellular calcium signaling independently of β-blockade. Structural analogs inhibit store overload-induced calcium release (SOICR) through direct interaction with ryanodine receptor type 2 (RyR2) channels at micromolar concentrations. This dual activity profile (β-blockade + calcium stabilization) appears uniquely in carbazole-containing amino alcohols like carvedilol and its analogs, which share the core structural motif [3]:
Calcium Modulation Mechanism:RyR2 Stabilization → Reduced SR Ca²⁺ Leak → Suppressed Arrhythmogenic Triggers
Table 3: Pharmacological Profile of Key Analogs
Analog Structure | SOICR IC₅₀ (μM) | β-Blockade Potency | Key Application |
---|---|---|---|
Carvedilol (Reference) | 15.9 ± 2.5 | nM range | Heart failure, Hypertension |
Monocarbazole Analog (e.g., 13) | 7.43 ± 0.65 | μM range (attenuated) | Arrhythmia suppression |
Dicarbazole Derivatives | >100 - 69.8 ± 33 | Variable | Structural exploration |
Derivatives with attenuated β-blocking activity (micromolar vs. nanomolar affinity) but maintained SOICR inhibition demonstrate how structural modifications to this core scaffold can dissociate these activities. Such compounds provide valuable tools for investigating RyR2-dependent arrhythmias without causing excessive bradycardia or hypotension associated with potent β-blockade [3].
Systematic IUPAC Name: 1-Amino-3-(9H-carbazol-4-yloxy)propan-2-olAlternative Chemical Names:
Numbering of the carbazole ring system follows convention where nitrogen occupies position 9, with fused rings numbered such that carbons adjacent to nitrogen are 1 and 8. The 4-position refers to the first carbon distal to nitrogen in the adjacent ring, a site of significant electronic asymmetry that influences ether linkage reactivity. The propanolamine chain is numbered with the oxygen-attached carbon as C1, the chiral center as C2, and the aminomethyl carbon as C3 [1] [6].
Positional isomers arise primarily from ether linkage at different carbazole sites. The 1-, 2-, 3-, and 4-hydroxycarbazoles exhibit distinct electronic properties affecting both chemical reactivity and biological activity. The 4-isomer discussed here demonstrates optimal hydrogen bonding capacity due to its asymmetric positioning relative to the heterocyclic nitrogen. Additionally, chain isomers exist where the amino and hydroxyl groups exchange positions along the propane backbone (e.g., 1-(9H-carbazol-4-yloxy)-3-aminopropan-1-ol), though these typically show reduced β-blocking activity due to altered pharmacophore geometry [1] [2].
Table 4: Isomeric Variations and Structural Derivatives
Compound Structure | Systematic Name | Key Distinguishing Feature |
---|---|---|
1-amino-3-(9H-carbazol-1-yloxy)propan-2-ol | Positional isomer (1-linkage) | Altered electronics near carbazole N-H |
1-amino-3-(9H-carbazol-3-yloxy)propan-2-ol | Positional isomer (3-linkage) | Symmetric positioning relative to N-H |
1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol | Bis-derivative (C₂₇H₂₂N₂O₃) | Dual carbazole attachment points |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol | Carvedilol core structure | Extended aryloxyethylamine side chain |
The stereochemical designation deserves special consideration: The propanolamine chain contains a chiral center at C2. Most pharmacological applications utilize the racemate, though enantiomeric resolution is possible. The (R)-enantiomer typically shows superior β-blocking activity in chiral analogs, while both enantiomers may contribute to calcium channel stabilization. Derivatives with modified amine substituents constitute another significant variation, including secondary amines (e.g., isopropylamino in carazolol) and tertiary amines (e.g., dimethylamino derivatives). The 1,3-bis[(9H-carbazol-4-yl)oxy]propan-2-ol derivative demonstrates how extending the core structure creates symmetric molecules with altered physicochemical profiles (C₂₇H₂₂N₂O₃, MW 422.48 g/mol) [2] [5] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2